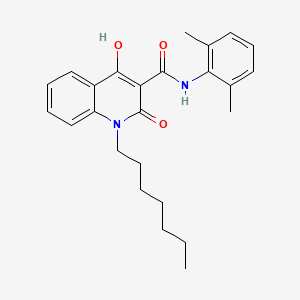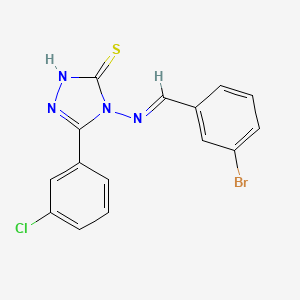
Chlorocholine Chloride-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorocholine Chloride-d4, also known as (2-Chloroethyl)trimethylammonium Chloride-d4, is a deuterium-labeled compound. It is a stable isotope-labeled analog of Chlorocholine Chloride, which is widely used in various scientific research fields. The molecular formula of this compound is C5H9D4Cl2N, and it has a molecular weight of 162.09 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Chlorocholine Chloride-d4 can be synthesized through a multi-step process involving the deuteration of Chlorocholine Chloride. The synthesis typically involves the reaction of deuterated ethylene oxide with trimethylamine, followed by chlorination to introduce the chlorine atom. The reaction conditions include controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the deuterated reagents and ensure high purity of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research applications .
化学反应分析
Types of Reactions
Chlorocholine Chloride-d4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of this compound can lead to the formation of deuterated amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of deuterated derivatives with different functional groups.
Oxidation Reactions: Formation of deuterated oxides.
Reduction Reactions: Formation of deuterated amines.
科学研究应用
Chlorocholine Chloride-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.
作用机制
The mechanism of action of Chlorocholine Chloride-d4 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes. The presence of deuterium can lead to isotope effects, which can alter the behavior of the compound compared to its non-deuterated analog. These effects are utilized in various studies to gain insights into reaction mechanisms and metabolic pathways .
相似化合物的比较
Similar Compounds
Chlorocholine Chloride: The non-deuterated analog of Chlorocholine Chloride-d4, widely used in similar applications.
Chlormequat Chloride: Another quaternary ammonium compound with similar chemical properties and applications.
Choline Chloride: A related compound with a similar structure but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracing and analysis in various studies, making it a valuable tool in chemistry, biology, medicine, and industry. The isotope effects associated with deuterium can also provide unique insights into reaction mechanisms and metabolic pathways .
属性
分子式 |
C5H13Cl2N |
|---|---|
分子量 |
162.09 g/mol |
IUPAC 名称 |
(2-chloro-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; |
InChI 键 |
UHZZMRAGKVHANO-HGFPCDIYSA-M |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])Cl)[N+](C)(C)C.[Cl-] |
规范 SMILES |
C[N+](C)(C)CCCl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)



![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)



![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
